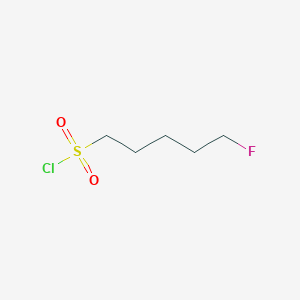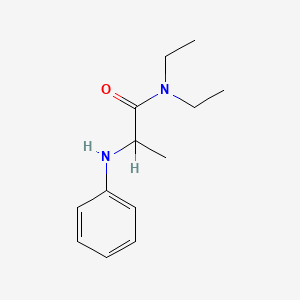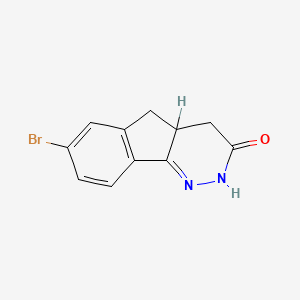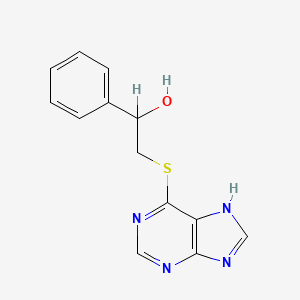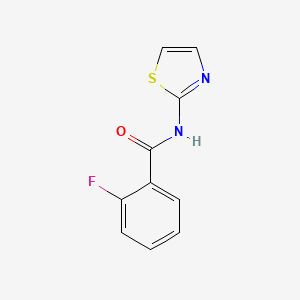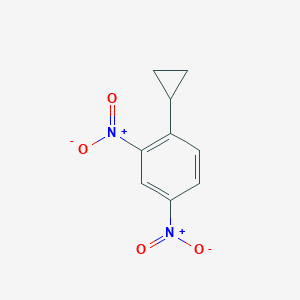
N-(4-Pyridyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Pyridyl)nicotinamide (NPN) is a small molecule that has been used in a variety of scientific research applications due to its ability to act as a redox modulator. It has been found to have a variety of biochemical and physiological effects on cells and organisms, and is used in a wide range of laboratory experiments.
Aplicaciones Científicas De Investigación
N-(4-Pyridyl)nicotinamide has been used in a variety of scientific research applications due to its ability to act as a redox modulator. It has been used to study the effects of redox modulation on cell signaling pathways, as well as its effects on gene expression and cellular metabolism. It has also been used to study the effects of oxidative stress on cells, as well as its effects on the progression of diseases such as cancer.
Mecanismo De Acción
N-(4-Pyridyl)nicotinamide acts as a redox modulator, meaning that it can modulate the redox state of cells by altering the balance between oxidized and reduced forms of molecules. It does this by acting as an electron donor and/or acceptor, depending on the redox state of the cell. This allows it to regulate the activity of enzymes and other proteins involved in cellular processes.
Biochemical and Physiological Effects
N-(4-Pyridyl)nicotinamide has been found to have a variety of biochemical and physiological effects on cells and organisms. It has been found to modulate the activity of enzymes involved in energy metabolism, as well as those involved in the synthesis of proteins and other macromolecules. It has also been found to modulate the expression of genes involved in cell proliferation and differentiation. Additionally, it has been found to have an effect on the production of reactive oxygen species, and it has been found to modulate the activity of antioxidant enzymes.
Advantages and Limitations of Lab Experiments
N-(4-Pyridyl)nicotinamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of using N-(4-Pyridyl)nicotinamide is that it is relatively easy to synthesize and is relatively non-toxic. Additionally, it is relatively inexpensive and can be used in a wide range of experiments. However, one of the main limitations of using N-(4-Pyridyl)nicotinamide is that it is not very stable, meaning that it can easily be degraded by oxidation. Additionally, it can be difficult to accurately measure its concentration in biological samples.
Direcciones Futuras
N-(4-Pyridyl)nicotinamide has a wide range of potential future directions. One potential direction is exploring its use in drug delivery systems, as it has been found to be able to modulate the activity of proteins and enzymes involved in drug uptake and metabolism. Additionally, it could be used to study the effects of redox modulation on different cell types, including stem cells. Furthermore, it could be used to study the effects of redox modulation on the progression of diseases such as cancer, as well as its effects on the immune system. Finally, it could be used to study the effects of redox modulation on aging and lifespan.
Conclusion
N-(4-Pyridyl)nicotinamide (N-(4-Pyridyl)nicotinamide) is a small molecule that has been used in a variety of scientific research applications due to its ability to act as a redox modulator. It has been found to have a variety of biochemical and physiological effects on cells and organisms, and is used in a wide range of laboratory experiments. In this paper, we discussed the synthesis method for N-(4-Pyridyl)nicotinamide, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Métodos De Síntesis
N-(4-Pyridyl)nicotinamide is synthesized from nicotinamide by the reaction of 4-pyridyl bromide and sodium nitrite. The reaction is catalyzed by hydrochloric acid, and the product is then extracted with ethyl acetate. The reaction is shown in Figure 1.
Figure 1: Synthesis of N-(4-Pyridyl)nicotinamide from Nicotinamide
Propiedades
Número CAS |
64479-79-4 |
|---|---|
Fórmula molecular |
C11H9N3O |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
N-pyridin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h1-8H,(H,12,14,15) |
Clave InChI |
HVLLFBPOFNSPRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



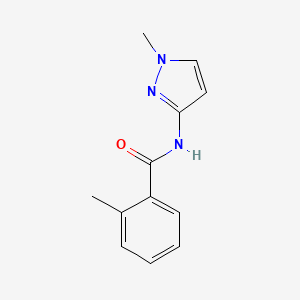
![N-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6614078.png)
![N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B6614080.png)
